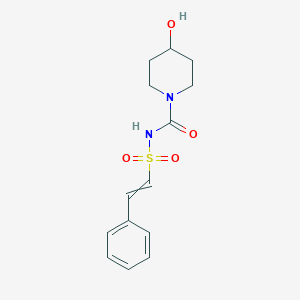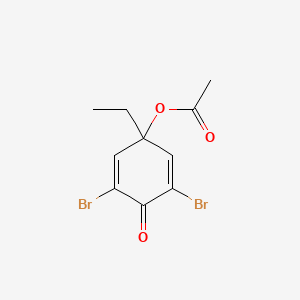
3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of bromine atoms at the 3 and 5 positions, an ethyl group at the 1 position, and an acetate group at the 4 position of a cyclohexa-2,5-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate typically involves the bromination of a precursor compound followed by acetylation. One common method involves the bromination of 1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the regioselectivity of bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Cyclization Reactions: It can undergo cyclization to form lactones or other cyclic structures under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted derivatives with functional groups like amines, ethers, or thioethers.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydroquinones or other reduced products.
Scientific Research Applications
3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate involves its interaction with molecular targets through its functional groups. The bromine atoms and acetate group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl acetate: Similar structure but with a hydroxy group instead of an ethyl group.
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate: Similar structure but with chlorine atoms instead of bromine atoms.
Uniqueness
3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate is unique due to the presence of bromine atoms, which impart distinct reactivity and biological activity compared to its chloro and hydroxy analogs. The ethyl group also contributes to its unique chemical and physical properties .
Properties
CAS No. |
61305-84-8 |
|---|---|
Molecular Formula |
C10H10Br2O3 |
Molecular Weight |
337.99 g/mol |
IUPAC Name |
(3,5-dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl) acetate |
InChI |
InChI=1S/C10H10Br2O3/c1-3-10(15-6(2)13)4-7(11)9(14)8(12)5-10/h4-5H,3H2,1-2H3 |
InChI Key |
XMTDPALBQBPULM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C=C(C(=O)C(=C1)Br)Br)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


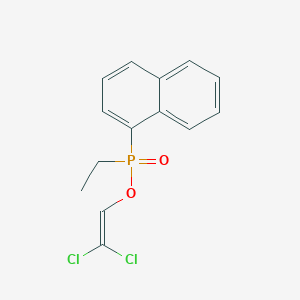
![1-(4-Nitrophenyl)-2-[(prop-2-en-1-yl)oxy]propane-1,3-diol](/img/structure/B14579038.png)
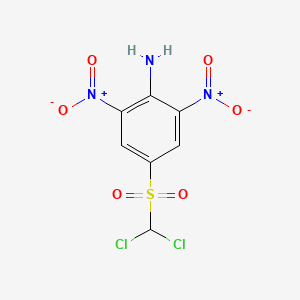
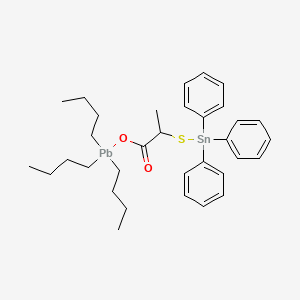
![Acetic acid, [[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester](/img/structure/B14579059.png)
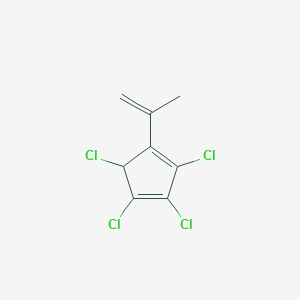
![Benzo[b]thiophene, 2,3-bis(2,4-dinitrophenyl)-](/img/structure/B14579072.png)
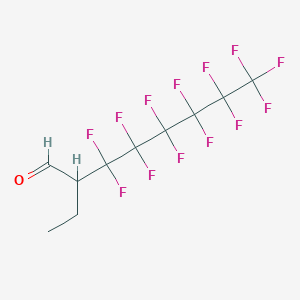
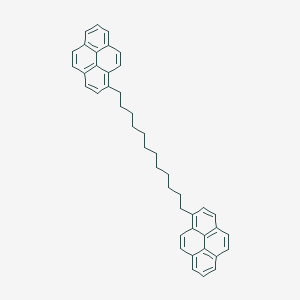
![2-Propenamide, 3-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14579102.png)
![5-[2-(Methylsulfanyl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14579109.png)
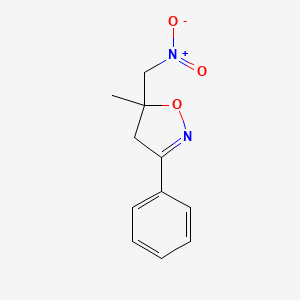
![2-Ethoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14579118.png)
